5-Methoxypyridine-3,4-diamine
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Overview
Description
5-Methoxypyridine-3,4-diamine is an organic compound with the molecular formula C6H9N3O It is a derivative of pyridine, featuring methoxy and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridine-3,4-diamine typically involves the reaction of 5-methoxypyridine with ammonia or amines under controlled conditions. One common method is the nucleophilic substitution reaction where 5-methoxypyridine is treated with ammonia or an amine in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxypyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the methoxy and diamine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or other nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and nitro derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-Methoxypyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxypyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridine-3,4-diamine: Lacks the methoxy group, leading to different chemical properties and reactivity.
5-Methoxypyridine-2,3-diamine: Similar structure but with different positioning of the diamine group, affecting its reactivity and applications.
4-Methoxypyridine-3,5-diamine: Another isomer with different substitution patterns, leading to unique chemical behavior.
Uniqueness: 5-Methoxypyridine-3,4-diamine is unique due to the specific positioning of the methoxy and diamine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
5-methoxypyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,7H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMSDDCFASAQTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563737 |
Source
|
Record name | 5-Methoxypyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-27-8 |
Source
|
Record name | 5-Methoxypyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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